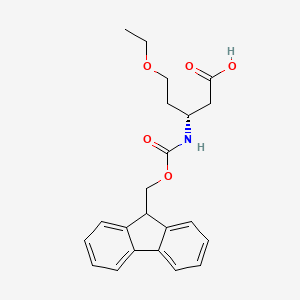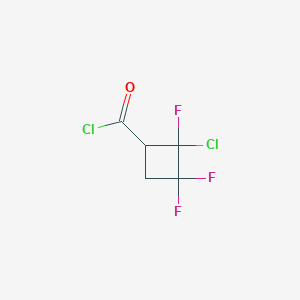
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride: is an organofluorine compound characterized by the presence of chlorine and fluorine atoms attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutane derivatives with chlorinating and fluorinating agents
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions are carefully monitored to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield various substituted cyclobutane derivatives.
- Reduction reactions produce alcohols or aldehydes.
- Oxidation reactions result in more oxidized fluorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to modify the pharmacokinetic properties of drug candidates. Fluorinated compounds often exhibit improved metabolic stability and membrane permeability, making them valuable in drug design.
Industry: The compound is used in the production of specialty materials, including fluorinated polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and chemically resistant materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electronegative fluorine and chlorine atoms influences the reactivity of the cyclobutane ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
- 2-Chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carbonyl chloride
- 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Comparison: Compared to similar compounds, 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in applications where these properties are desired.
Propiedades
Número CAS |
51504-22-4 |
|---|---|
Fórmula molecular |
C5H3Cl2F3O |
Peso molecular |
206.97 g/mol |
Nombre IUPAC |
2-chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2F3O/c6-3(11)2-1-4(8,9)5(2,7)10/h2H,1H2 |
Clave InChI |
WSUFNRLZNNXPOA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1(F)F)(F)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
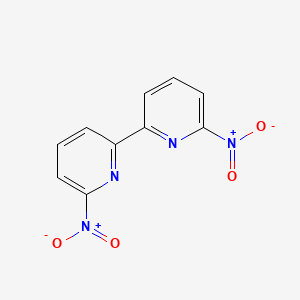
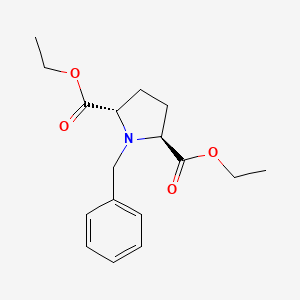


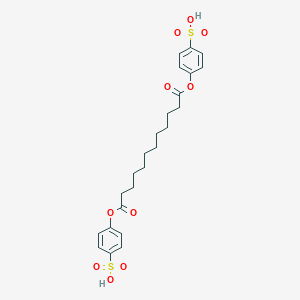
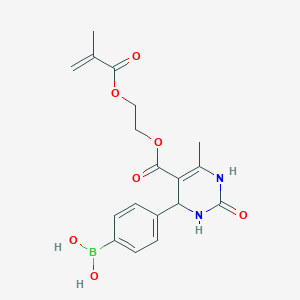
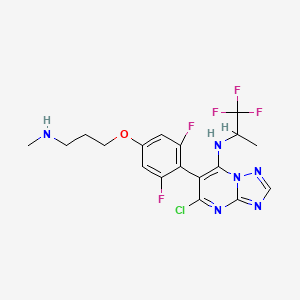

![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)
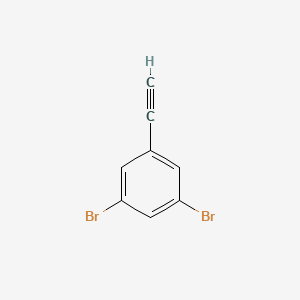
![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
